Synthetic Yield in DEHP Metabolite Precursor Synthesis: 2-Ethyl-5-oxohexanal vs. Reduced Analogs
In the same synthetic sequence reported by Gilsing et al. (2002) targeting DEHP oxidative metabolites, the aldehyde oxidation step yielding 2-ethyl-5-oxohexanal (CAS 35650-55-6) proceeded with an isolated yield of approximately 76% . This represents a significantly higher synthetic efficiency compared to the subsequent esterification and deprotection steps in the same pathway, where the corresponding mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP precursor) was obtained in only approximately 54% yield .
| Evidence Dimension | Isolated synthetic yield within a multi-step DEHP metabolite synthesis pathway |
|---|---|
| Target Compound Data | ~76% yield for 2-ethyl-5-oxohexanal |
| Comparator Or Baseline | ~54% yield for mono(2-ethyl-5-hydroxyhexyl) phthalate (CAS 40321-99-1) in the same publication |
| Quantified Difference | Absolute yield advantage of ~22 percentage points; ~1.4-fold higher yield |
| Conditions | Multi-step synthesis using alcohol protection, phthalic anhydride esterification, deprotection, and oxidation; as described in Monatsh. Chem. 2002, 133, 1147–1155 |
Why This Matters
This yield differential directly impacts the cost-per-gram economics for procurement of this compound versus its reduced alcohol counterpart when planning DEHP metabolite reference standard synthesis.
